molecular formula C9H10NO4+ B14206148 [2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium CAS No. 821005-85-0

[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium

Cat. No.: B14206148
CAS No.: 821005-85-0
M. Wt: 196.18 g/mol
InChI Key: YOZCTNXBKGOLNZ-UHFFFAOYSA-O
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Description

[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium: is a chemical compound with the molecular formula C9H9NO3 It is characterized by the presence of a methoxy group, a nitrophenyl group, and an oxidanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium typically involves the reaction of 3-nitrobenzaldehyde with methoxyethene in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Sulfuric acid or hydrochloric acid

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

    Binding to active sites of enzymes: Inhibiting or activating enzymatic reactions.

    Interacting with cellular receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

  • [2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium
  • [2-Methoxy-2-(2-nitrophenyl)ethenyl]oxidanium
  • [2-Methoxy-2-(3-chlorophenyl)ethenyl]oxidanium

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the chemical and physical properties.
  • Reactivity: The presence of different substituents affects the reactivity and types of reactions the compound can undergo.
  • Applications: While similar compounds may have overlapping applications, their specific uses can vary based on their unique properties.

Properties

CAS No.

821005-85-0

Molecular Formula

C9H10NO4+

Molecular Weight

196.18 g/mol

IUPAC Name

[2-methoxy-2-(3-nitrophenyl)ethenyl]oxidanium

InChI

InChI=1S/C9H9NO4/c1-14-9(6-11)7-3-2-4-8(5-7)10(12)13/h2-6,11H,1H3/p+1

InChI Key

YOZCTNXBKGOLNZ-UHFFFAOYSA-O

Canonical SMILES

COC(=C[OH2+])C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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